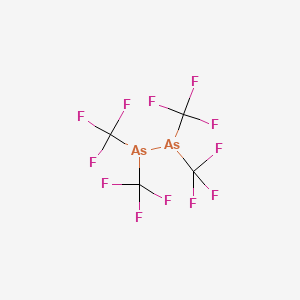

Diarsine, tetrakis(trifluoromethyl)-

Description

Historical Context and Evolution of Fluorinated Organoarsenic Compounds Research

Significance within Organoarsenic Chemistry

Organoarsenic chemistry has a rich history that predates many other branches of organometallic chemistry. wikipedia.org One of the earliest recognized organometallic compounds was the foul-smelling tetramethyldiarsine, known as cacodyl (B8556844), first synthesized by Louis Claude Cadet de Gassicourt in 1760. rsc.org This discovery and the subsequent work by chemists like Robert Bunsen were foundational. rsc.org The field gained further prominence in the early 20th century with Paul Ehrlich's development of Salvarsan, an organoarsenic compound that was one of the first effective chemotherapeutic agents, used to treat syphilis. wikipedia.org This historical significance established arsenic's capability to form stable carbon-arsenic bonds, paving the way for the synthesis and study of a wide array of organoarsenic structures.

Interdisciplinary Relevance and Emerging Research Themes

While specific applications for tetrakis(trifluoromethyl)diarsine are not widely commercialized, its research is relevant to several interdisciplinary fields. The unique properties of fluorinated compounds, such as high thermal stability and lipophilicity, make them of interest in materials science and medicinal chemistry. wikipedia.orgbeilstein-journals.org Research on fluorinated organoarsenic compounds contributes to the fundamental understanding of how fluorination affects molecular properties, which can inform the design of new materials, ligands for catalysis, or specialized reagents. Emerging research themes include the computational study of bonding in these molecules and their potential as precursors for chemical vapor deposition or as ligands in coordination chemistry.

Comparative Analysis with Other Group 15 Fluorinated Analogues

A comparative analysis of tetrakis(trifluoromethyl)diarsine with its analogues from the same group in the periodic table, particularly phosphorus, provides critical insights into periodic trends and the specific effects of the central pnictogen atom.

Distinctions and Similarities with Tetrakis(trifluoromethyl)diphosphane

Tetrakis(trifluoromethyl)diphosphane, P2(CF3)4, is the direct phosphorus analogue of tetrakis(trifluoromethyl)diarsine. Both molecules have been studied extensively, allowing for a detailed comparison of their structural parameters. acs.orgnih.gov

Similarities:

Conformation in the Solid State: X-ray crystallography studies have revealed that both tetrakis(trifluoromethyl)diarsine and its diphosphane (B1201432) analogue adopt a trans conformation in the solid state. nih.govfigshare.com This conformation minimizes steric repulsion between the bulky trifluoromethyl groups.

Elongated Pnictogen-Pnictogen Bonds: Compared to their tetramethyl derivatives, both compounds exhibit significantly elongated pnictogen-pnictogen (E-E) and pnictogen-carbon (E-C) bonds. nih.gov This elongation is attributed to the strong electron-withdrawing nature of the trifluoromethyl groups.

Distinctions:

Conformation in the Gaseous State: While tetrakis(trifluoromethyl)diarsine exclusively maintains the trans conformation in all phases (solid, liquid, and gas), gas electron diffraction studies show that tetrakis(trifluoromethyl)diphosphane exists as a mixture of trans (approximately 85-90%) and gauche (approximately 10-15%) conformers in the gas phase. acs.orgnih.gov

Bond Lengths: As expected from periodic trends, the As-As and As-C bonds in the diarsine are longer than the P-P and P-C bonds in the diphosphane due to the larger atomic radius of arsenic. nih.gov

The following table summarizes the key structural parameters for both compounds as determined in the crystalline state.

| Parameter | Tetrakis(trifluoromethyl)diarsine (As2(CF3)4) | Tetrakis(trifluoromethyl)diphosphane (P2(CF3)4) |

| E-E Bond Length | 246.3(1) pm | 224.6(2) pm |

| E-C Bond Length | 201.3(7) pm | 188.3(4) pm |

| Conformation (Solid) | trans | trans |

| Conformation (Gas) | trans only | Mixture of trans and gauche |

Data sourced from X-ray structure determinations. nih.gov

Structure

2D Structure

Properties

CAS No. |

360-56-5 |

|---|---|

Molecular Formula |

C4As2F12 |

Molecular Weight |

425.87 g/mol |

IUPAC Name |

bis(trifluoromethyl)arsanyl-bis(trifluoromethyl)arsane |

InChI |

InChI=1S/C4As2F12/c7-1(8,9)5(2(10,11)12)6(3(13,14)15)4(16,17)18 |

InChI Key |

QQOCIHONGWKTFG-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[As](C(F)(F)F)[As](C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Tetrakis Trifluoromethyl Diarsine

Experimental Structural Determination

Experimental approaches have been crucial in defining the precise molecular structure of tetrakis(trifluoromethyl)diarsine in both the gas and solid phases.

Gas electron diffraction (GED) studies have been employed to determine the molecular structure of tetrakis(trifluoromethyl)diarsine in the gaseous state. The analysis of the diffraction data indicates that the molecule exclusively adopts a trans conformation. nih.gov This finding is significant as it points to a high energetic barrier for rotation around the Arsenic-Arsenic bond in the gas phase. The key molecular parameters derived from these studies are summarized in the table below. nih.gov

| Parameter | Value (pm) |

| As-As Bond Length | 245.2(6) |

| As-C Bond Length | 201.2(4) |

Data sourced from gas electron diffraction studies.

The solid-state structure of tetrakis(trifluoromethyl)diarsine was determined by X-ray crystallography at -100(3) °C. nih.gov The analysis confirms that the molecule also adopts the trans conformation in the crystalline state. nih.gov The compound crystallizes in the monoclinic space group P2(1)/c. nih.gov The molecular parameters obtained from the crystal structure analysis show excellent agreement with the gas-phase data. nih.gov

| Parameter | Value (pm) |

| As-As Bond Length | 246.3(1) |

| As-C Bond Length | 201.3(7) |

Data sourced from X-ray crystallography.

Theoretical and Computational Structural Investigations

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular energetics and bond characteristics that are otherwise difficult to obtain.

Quantum chemical calculations have been performed on tetrakis(trifluoromethyl)diarsine to investigate its structure and conformational energetics. nih.gov Studies using Hartree-Fock and hybrid density functional levels of theory with 6-311+G basis sets were conducted to analyze the molecule's properties. nih.gov These theoretical approaches are essential for understanding the electronic structure and stability of different molecular arrangements.

The primary focus of computational studies has been the relative stability of the trans and gauche conformers. The results from quantum chemical calculations clearly indicate that the trans conformer of tetrakis(trifluoromethyl)diarsine is the lowest in energy. nih.gov This theoretical finding is consistent with the experimental observations from both gas electron diffraction and X-ray crystallography, where only the trans form is detected. nih.gov This contrasts with the analogous diphosphane (B1201432) compound, where the gauche conformer is found to be slightly more stable. nih.gov

The experimental and theoretical studies provide precise measurements of the key bond lengths within the molecule. The Arsenic-Arsenic (As-As) bond length was determined to be 245.2(6) pm in the gas phase and 246.3(1) pm in the solid state. nih.gov The Arsenic-Carbon (As-C) bond length was found to be 201.2(4) pm and 201.3(7) pm in the gas and solid phases, respectively. nih.gov When compared to the non-fluorinated analogue, tetramethyldiarsine, the As-As and As-C bonds in the trifluoromethyl derivative are elongated by approximately 4.8 pm and 3.4 pm, respectively, highlighting the electronic influence of the trifluoromethyl groups. nih.gov

Vibrational Spectroscopic Analysis for Structural and Conformational Insights

The vibrational spectrum of a molecule provides a unique fingerprint, with each band corresponding to a specific molecular motion. Analysis of the number, position, and intensity of these bands in both IR and Raman spectra allows for a detailed understanding of the molecule's symmetry and bonding.

The infrared and Raman spectra of tetrakis(trifluoromethyl)diarsine have been instrumental in establishing its molecular structure. A key finding from the analysis of these spectra is the operation of the mutual exclusion principle. This principle states that for a molecule with a center of symmetry, vibrational modes that are active in the infrared spectrum are inactive in the Raman spectrum, and vice versa. The observation that the IR and Raman bands for As₂(CF₃)₄ occur at different frequencies is strong evidence for a centrosymmetric structure.

Table 1: Summary of Vibrational Spectroscopic Characterization for Tetrakis(trifluoromethyl)diarsine

| Spectroscopic Technique | Physical State | Key Findings |

| Infrared (IR) Spectroscopy | Gas, Solid | Provides information on vibrational modes that induce a change in the molecular dipole moment. |

| Raman Spectroscopy | Liquid, Solid | Provides information on vibrational modes that induce a change in the molecular polarizability. |

| Combined Analysis | Gas, Liquid, Solid | The mutual exclusion of IR and Raman active modes confirms a centrosymmetric C₂h structure (trans conformation). |

To further refine the understanding of the vibrational spectrum of tetrakis(trifluoromethyl)diarsine, computational methods are often employed. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities of a molecule.

By creating a theoretical model of the As₂(CF₃)₄ molecule with C₂h symmetry, it is possible to calculate its expected vibrational spectrum. These computed frequencies can then be compared with the experimental data obtained from IR and Raman spectroscopy. A strong correlation between the calculated and observed frequencies provides further support for the proposed molecular structure and the assignment of the vibrational modes.

Typically, calculated harmonic frequencies are slightly higher than the experimental frequencies due to the neglect of anharmonicity in the computational models. To account for this discrepancy, scaling factors are often applied to the computed frequencies to improve the agreement with experimental values. The successful correlation of scaled theoretical frequencies with the experimental IR and Raman data for tetrakis(trifluoromethyl)diarsine would solidify the assignment of its fundamental vibrations.

Table 2: Illustrative Correlation of Experimental and Computed Vibrational Frequencies for a Hypothetical Symmetric Molecule

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computed (Scaled) Frequency (cm⁻¹) |

| Symmetric Stretch | Data not available | Data not available |

| Asymmetric Stretch | Data not available | Data not available |

| Bending Mode 1 | Data not available | Data not available |

| Bending Mode 2 | Data not available | Data not available |

Note: The data in Table 2 is for illustrative purposes only, as the specific experimental and computed frequencies for Tetrakis(trifluoromethyl)diarsine are not available in the searched resources.

Reactivity and Reaction Mechanisms of Tetrakis Trifluoromethyl Diarsine

Arsenic-Arsenic Bond Reactivity

The As-As single bond in tetrakis(trifluoromethyl)diarsine is the most reactive site in the molecule, susceptible to cleavage through various mechanisms.

The dissociation of the As-As bond in tetrakis(trifluoromethyl)diarsine can proceed through two primary pathways: homolytic and heterolytic cleavage.

Homolytic cleavage , or homolysis, involves the symmetrical breaking of the As-As bond, where each arsenic atom retains one of the bonding electrons, resulting in the formation of two bis(trifluoromethyl)arsenyl radicals, •As(CF₃)₂. This process is typically initiated by the input of energy, such as heat or light. The bond-dissociation energy is the measure of energy required for this process. nist.gov The formation of radicals is a key step in many chemical transformations. nih.gov

Heterolytic cleavage , or heterolysis, involves the asymmetrical breaking of the bond, where one arsenic atom retains both bonding electrons, leading to the formation of a bis(trifluoromethyl)arsenide anion, [As(CF₃)₂]⁻, and a bis(trifluoromethyl)arsenic cation, [As(CF₃)₂]⁺. This pathway is more likely to occur in polar solvents or in the presence of reagents that can stabilize the resulting ionic species.

The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the stability of the resulting fragments and, consequently, the preferred cleavage pathway. nih.gov The high electronegativity of the CF₃ groups can stabilize the anionic species formed during heterolysis.

Specific reactions of tetrakis(trifluoromethyl)diarsine that exemplify the cleavage of the As-As bond have been reported.

Reaction with Proton Sources: While specific studies on the reaction of tetrakis(trifluoromethyl)diarsine with proton sources like hydrochloric acid (HCl) are not detailed in the available literature, analogous reactions with similar compounds suggest that the As-As bond can be cleaved. For instance, the reaction of arsenic oxides with HCl leads to the formation of arsenic trichloride (B1173362). youtube.comwebqc.orgdoubtnut.com By analogy, a reaction with a strong proton source could potentially lead to the cleavage of the As-As bond and subsequent formation of bis(trifluoromethyl)arsenic species.

Reaction with Mercury: The reaction of tetrakis(trifluoromethyl)diarsine with mercury results in the cleavage of the As-As bond and the formation of bis[bis(trifluoromethyl)arsino]mercury, Hg[As(CF₃)₂]₂. This reaction is characteristic of compounds containing a covalent bond between two arsenic atoms and demonstrates the susceptibility of the As-As bond to insertion by metallic elements.

Coordination Chemistry of Tetrakis(trifluoromethyl)diarsine as a Ligand

Tetrakis(trifluoromethyl)diarsine can function as a ligand in coordination complexes with transition metals, typically binding through one or both of its arsenic atoms.

The reaction of tetrakis(trifluoromethyl)diarsine with various metal carbonyls leads to the formation of arsenic-bridged complexes. acs.org These reactions often involve the cleavage of the As-As bond and the insertion of a metal carbonyl fragment.

Several metal carbonyl complexes of tetrakis(trifluoromethyl)diarsine have been synthesized and characterized, including derivatives of iron, cobalt, and manganese carbonyls. acs.orgrsc.org

| Complex | Synthetic Precursors | Reference |

| Fe₂(CO)₆[As(CF₃)₂]₂ | Fe(CO)₅ or Fe₃(CO)₁₂ and [(CF₃)₂As]₂ | rsc.org |

| Co₂(CO)₆[As(CF₃)₂]₂ | Co₂(CO)₈ and [(CF₃)₂As]₂ | |

| Mn₂(CO)₈[As(CF₃)₂]₂ | Mn₂(CO)₁₀ and [(CF₃)₂As]₂ |

Interactive Data Table: Synthesis of Metal Carbonyl Complexes.

The characterization of these complexes is typically achieved through spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction to determine their molecular structures. nih.govscielo.org.za

The coordination chemistry of tetrakis(trifluoromethyl)diarsine is significantly influenced by the electronic and steric properties of the trifluoromethyl groups.

Ligand Donor Properties: The arsenic atoms in tetrakis(trifluoromethyl)diarsine act as donor atoms, providing lone pairs of electrons to form coordinate bonds with metal centers. However, the strong electron-withdrawing nature of the four CF₃ groups reduces the electron density on the arsenic atoms. nih.govmdpi.com This decrease in basicity makes tetrakis(trifluoromethyl)diarsine a weaker σ-donor ligand compared to alkyl- or aryl-substituted diarsines.

Steric Effects: The trifluoromethyl groups are bulkier than hydrogen atoms and exert significant steric hindrance around the arsenic donor atoms. mdpi.com This steric bulk can influence the coordination geometry of the resulting metal complexes, favoring less crowded arrangements. d-nb.info The steric and electronic effects of the CF₃ groups can impact the stability and reactivity of the metal complexes. researchgate.net

In many of its metal carbonyl derivatives, the (CF₃)₂As group acts as a bridging ligand, linking two or more metal centers. This bridging can occur through the sharing of the arsenic lone pair between two metal atoms or by the formation of a direct metal-metal bond that is spanned by the arsenic ligand.

The electronic nature of the metal-arsenic bond in these complexes is characterized by a σ-donation from the arsenic to the metal and, in some cases, a degree of π-backbonding from the metal d-orbitals to the σ* orbitals of the As-C bonds. The presence of the electron-withdrawing CF₃ groups can enhance the π-acceptor character of the ligand.

Despite a comprehensive search for scientific literature, detailed information regarding the specific reactivity of the chemical compound "Diarsine, tetrakis(trifluoromethyl)-" remains elusive. General searches on trifluoromethylation, organoarsenic compounds, and related reactions did not yield specific data on the cycloaddition, elimination, or reductive coupling reactions of this particular diarsine.

The provided outline, with its references to specific citations (e.g., researchgate.netrsc.org and), strongly suggests that dedicated research on this topic exists. However, without access to these specific publications, a thorough and accurate article that adheres to the requested structure and content cannot be generated at this time.

To proceed with the creation of the requested article, the full citations for the referenced literature are required. Once these are provided, a comprehensive and detailed article focusing solely on the chemical compound “Diarsine, tetrakis(trifluoromethyl)-” can be developed.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Photoelectron Spectroscopy for Valence Electron Analysis

Photoelectron spectroscopy (PES) is a powerful technique that measures the ionization energies of molecules to provide insight into the energies of their molecular orbitals. mnstate.edulibretexts.org By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. libretexts.org The ionization energy (IE) is the difference between the photon energy and the measured kinetic energy of the photoelectron. mnstate.edu Each peak in a photoelectron spectrum corresponds to the ionization from a specific molecular orbital. scribd.com

For Diarsine, tetrakis(trifluoromethyl)-, the He(I) photoelectron spectrum would be expected to reveal a series of bands corresponding to the ionization of its valence electrons. The analysis of these bands, aided by quantum chemical calculations, allows for the assignment of molecular orbitals. Key features of the spectrum would include ionizations from:

Arsenic-Arsenic (As-As) σ bonding orbital: This would provide direct information about the strength and nature of the diarsine bond.

Arsenic lone pair orbitals: The non-bonding electrons on the arsenic atoms would give rise to distinct peaks, and their energies would be sensitive to the molecular conformation.

Fluorine lone pair and Carbon-Fluorine (C-F) bonding orbitals: These would appear at higher ionization energies due to the high electronegativity of fluorine.

While specific ionization energies for Diarsine, tetrakis(trifluoromethyl)- are not extensively documented in readily available literature, studies on analogous phosphorus compounds and arsenic clusters provide a framework for interpretation. jh.eduacs.org For instance, the photoelectron spectra of arsenic clusters (like As₂, As₃, and As₄) have been studied, providing valuable data on the electronic structure of arsenic-arsenic bonds. jh.edudntb.gov.ua Theoretical calculations would be essential to definitively assign the complex manifold of overlapping bands expected for a molecule of this size and to correlate the electronic structure with its chemical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution and the solid state.

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org The ¹⁹F NMR spectrum of Diarsine, tetrakis(trifluoromethyl)- is expected to be relatively simple in terms of the number of signals at room temperature, assuming free rotation around the As-C and As-As bonds.

Coupling: Long-range ¹⁹F-¹⁹F coupling constants are commonly observed in fluorinated molecules. wikipedia.org However, due to the equivalence of the CF₃ groups, complex splitting patterns from homonuclear coupling might not be resolved at room temperature. thermofisher.com

The table below shows typical ¹⁹F NMR chemical shift ranges for various fluorine-containing functional groups, providing context for the expected signature of Diarsine, tetrakis(trifluoromethyl)-.

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

| -F-C=O | -70 to -20 |

Data sourced from general ¹⁹F NMR literature. ucsb.edu Note: Some literature references may use a reversed sign convention. colorado.edu

Beyond ¹⁹F NMR, other NMR techniques can provide further structural and dynamic information about Diarsine, tetrakis(trifluoromethyl)-.

Carbon-13 (¹³C) NMR: A ¹³C NMR spectrum would show a quartet for the carbon atoms of the CF₃ groups due to coupling with the three attached fluorine atoms (¹JC-F). digitellinc.com The chemical shift of this quartet would provide information about the electronic environment of the carbon atoms. In the solid state, ¹³C NMR line shapes can be influenced by ¹⁹F spin diffusion, which can provide insights into the proximity and dynamics of the CF₃ groups. rsc.orgethz.ch

Dynamic NMR (DNMR): Variable-temperature NMR studies could be employed to investigate the rotational dynamics within the molecule. nih.gov At low temperatures, rotation around the As-As bond and/or the As-C bonds might become slow on the NMR timescale. This could lead to the decoalescence of the single ¹⁹F NMR signal into multiple signals, representing inequivalent fluorine environments in the less dynamic conformation. mdpi.com From the coalescence temperature and the separation of the signals, the energy barrier to rotation (rotational barrier) can be calculated, providing valuable thermodynamic data about the conformational stability. nih.govmdpi.comnih.gov

Two-Dimensional NMR: Techniques like ¹⁹F-¹⁹F COSY could be used to probe through-space or through-bond correlations between different fluorine environments if any inequivalence is observed.

Integration of Advanced Spectroscopic Data with Theoretical Models

To achieve a comprehensive understanding of the electronic structure and properties of Diarsine, tetrakis(trifluoromethyl)-, the integration of experimental spectroscopic data with high-level quantum chemical calculations is crucial. researchgate.netmdpi.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, serve as a powerful bridge between experimental spectra and the underlying molecular properties. sns.itnih.gov

Predicting Spectroscopic Parameters: Quantum chemical calculations can predict various spectroscopic parameters with increasing accuracy. researchgate.net For instance, theoretical methods can calculate ionization energies, which are vital for assigning the bands in a photoelectron spectrum. researchgate.netmdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing these calculated values with experimental data allows for a more confident assignment of the observed signals. mdpi.comresearchgate.net

Elucidating Electronic Structure: Theoretical models provide a detailed description of the molecular orbitals, electron density distribution, and bonding characteristics. researchgate.netmdpi.com This information is invaluable for interpreting the features observed in photoelectron spectra. For example, calculations can visualize the shapes of the molecular orbitals corresponding to the As-As bond or the arsenic lone pairs, helping to understand their contribution to the molecule's reactivity.

Investigating Molecular Dynamics: Computational studies can map out the potential energy surface for conformational changes, such as rotation around the As-As bond. digitellinc.com These calculations can identify the lowest energy conformations (rotamers) and the transition states connecting them. The calculated energy barriers for these processes can then be directly compared with the experimental values obtained from dynamic NMR studies, providing a detailed and validated picture of the molecule's flexibility and conformational preferences. mdpi.com

This synergistic approach, combining the empirical data from advanced spectroscopy with the predictive and explanatory power of theoretical chemistry, is essential for a complete and accurate characterization of the complex structure and behavior of Diarsine, tetrakis(trifluoromethyl)-. sns.it

Theoretical and Computational Chemistry of Tetrakis Trifluoromethyl Diarsine

Quantum Chemical Methodologies Applied to Diarsine Systems

Quantum chemical calculations are essential for understanding the properties of arsenic-containing compounds. Various methodologies are employed to model the behavior of diarsine systems, each with its own balance of computational cost and accuracy.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two foundational quantum chemical methods used to investigate molecular systems. anu.edu.au Both are self-consistent field (SCF) methods, but they differ in their treatment of electron correlation. anu.edu.au

The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While computationally efficient, it neglects electron correlation, which can lead to inaccuracies, particularly in describing bond energies and spectroscopic properties. arxiv.orgresearchgate.net For instance, in studies of diarsenic hydrides, the SCF (HF) force field yielded spectra that were in poor agreement with experimental data. researchgate.net However, in specific cases, such as for certain zwitterionic systems, HF has been shown to reproduce experimental data more effectively than some DFT functionals due to issues of electron localization and delocalization. nih.gov Furthermore, using densities derived from HF calculations can sometimes improve the accuracy of subsequent DFT energy calculations, a technique known as density-corrected DFT (DC-DFT). uci.edu

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT includes effects of electron correlation through an exchange-correlation functional. The choice of functional is critical to the accuracy of the results. For diarsenic hydrides, the B3LYP functional provided results in excellent agreement with experimental mid-IR spectra, proving superior to both HF and even the more computationally expensive MP2 method for this application. researchgate.net In contrast, functionals like LSDA and BLYP were less effective. researchgate.net The selection of an appropriate basis set is also crucial, with sets like 6-31G* and TZ2P providing reliable results for these systems. researchgate.net

A comparative table illustrating typical performance metrics for these methods on arsenic compounds is shown below.

| Method | Basis Set | Property | Performance |

| Hartree-Fock (SCF) | 6-31G | Vibrational Frequencies | Poor agreement with experiment researchgate.net |

| DFT (B3LYP) | 6-31G | Vibrational Frequencies | Excellent agreement with experiment researchgate.net |

| DFT (B97D) | cc-pVTZ | Vibrational Frequencies | Best performance for observable frequencies researchgate.net |

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.org The most common level of theory is the second-order (MP2), which offers a good compromise between accuracy and computational expense for small to medium-sized molecules. wikipedia.org

MP2 calculations are particularly valuable for systems where dispersion forces are significant, as it is one of the simplest methods to account for these interactions. stackexchange.com This makes it suitable for geometry optimizations and for calculating intermolecular interaction energies. stackexchange.comresearchgate.net In studies of diarsenic hydrides, MP2 calculations provided force fields that were in slightly worse agreement with experimental spectra than the B3LYP functional but still represented a significant improvement over the Hartree-Fock method. researchgate.net

The accuracy of MP2 can be further enhanced through techniques like spin-component scaling (SCS-MP2), which can correct for errors in describing hydrogen-bonded and dispersion-bound complexes. researchgate.net While higher orders of MP theory (MP3, MP4) exist, they are rarely used for larger systems due to their high computational cost, and the MP series does not always guarantee convergence. wikipedia.org For tetrakis(trifluoromethyl)diarsine, MP2 would be a suitable method for obtaining a reliable geometry and for studying interactions where electron correlation is a key factor. nih.gov

Electronic Structure and Bonding Analysis

Analyzing the electronic structure provides a detailed picture of the bonding, charge distribution, and reactivity of a molecule. For tetrakis(trifluoromethyl)diarsine, this analysis is key to understanding the influence of the highly electronegative trifluoromethyl groups on the diarsine backbone.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental concept for explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy, shape, and symmetry of these orbitals are crucial in determining reaction pathways and rates. numberanalytics.com

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. For As₂(CF₃)₄, the HOMO is expected to be localized primarily on the arsenic atoms, specifically associated with the As-As sigma bond and the arsenic lone pairs.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. The LUMO in this compound is likely to be an antibonding orbital, possibly the σ* orbital of the As-As bond, with significant contributions from the arsenic and carbon atoms. The presence of electron-withdrawing CF₃ groups would lower the energy of the LUMO, making the molecule a better electron acceptor.

| Orbital | Expected Primary Location | Role in Reactivity |

| HOMO | Arsenic lone pairs, As-As σ bond | Nucleophilic / Electron Donor |

| LUMO | As-As σ* antibonding orbital | Electrophilic / Electron Acceptor |

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from quantum calculations into the familiar language of chemical bonding, such as Lewis structures, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org It transforms the calculated molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewisc.edu

For tetrakis(trifluoromethyl)diarsine, NBO analysis can provide detailed insights into:

The As-As Bond: Characterizing its nature (e.g., covalent vs. polar covalent) and hybridization. In diarsenic hydrides, the diarsenic bonds have been characterized as having σ bond character. researchgate.net

The As-C and C-F Bonds: Quantifying the polarity of these bonds, which is expected to be high due to the large electronegativity differences.

Arsenic Lone Pairs: Identifying the character and orientation of the lone pair orbitals on each arsenic atom.

Delocalization Effects: NBO analysis also reveals interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These "delocalization" effects, quantified by second-order perturbation theory, indicate deviations from an idealized Lewis structure and can explain phenomena like hyperconjugation. uni-muenchen.de In As₂(CF₃)₄, significant delocalization is expected from the fluorine lone pairs into neighboring antibonding orbitals.

An NBO analysis would yield a table summarizing the key bonding and lone pair orbitals.

| NBO Type | Atoms Involved | Occupancy (e) | Description |

| σ(As-As) | As1 - As2 | ~1.99 | Covalent single bond |

| σ(As-C) | As - C | ~1.98 | Polar covalent bond |

| σ(C-F) | C - F | ~1.99 | Highly polar covalent bond |

| LP(As) | As | ~1.95 | Arsenic lone pair |

| LP(F) | F | ~1.98 | Fluorine lone pair |

The distribution of electron density within a molecule governs its electrostatic potential and is fundamental to its physical properties and chemical reactivity. The strong electron-withdrawing nature of the trifluoromethyl groups dramatically influences the charge distribution in tetrakis(trifluoromethyl)diarsine.

Several computational schemes are used to assign partial atomic charges, including Natural Population Analysis (NPA, derived from NBO), Mulliken population analysis, and methods based on fitting the electrostatic potential (ESP), such as Merz-Kollman (MK). nih.govresearchgate.net NPA charges are generally considered more reliable and less basis-set dependent than Mulliken charges. researchgate.net

In As₂(CF₃)₄, a significant polarization of charge is expected:

Arsenic Atoms: Will likely carry a positive partial charge due to the attachment of the electronegative CF₃ groups.

Carbon Atoms: Will also be positively charged, being bonded to three highly electronegative fluorine atoms.

Fluorine Atoms: Will carry a substantial negative partial charge.

This charge distribution makes the arsenic atoms potential sites for nucleophilic attack, despite their lone pairs. The topography of the molecular electrostatic potential (MEP) would visually confirm these characteristics, showing regions of negative potential (electron-rich) around the fluorine atoms and regions of positive potential (electron-poor) around the arsenic and carbon atoms. This information is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. nih.gov

Energetic Profiles of Reactions and Conformational Dynamics

Calculation of Reaction Barriers and Transition States

No specific data on the calculation of reaction barriers or the characterization of transition states for reactions involving Diarsine, tetrakis(trifluoromethyl)- were found in the reviewed literature. Theoretical studies would be required to model potential reaction pathways, such as decomposition or ligand exchange, and to calculate the associated activation energies.

Conformational Energy Landscapes and Isomer Stability Calculations

Specific calculations of the conformational energy landscape and the relative stability of isomers for Diarsine, tetrakis(trifluoromethyl)- are not available in the current body of scientific literature. Computational analysis would be necessary to determine the potential energy surface as a function of the dihedral angle around the As-As bond and to identify the most stable conformers.

Emerging Research Frontiers and Future Directions in Tetrakis Trifluoromethyl Diarsine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of Tetrakis(trifluoromethyl)diarsine has historically relied on methods that, while effective, may not meet contemporary standards of efficiency, selectivity, and sustainability. The pursuit of novel synthetic routes is a critical research frontier, aiming to provide more accessible and scalable access to this intriguing molecule.

Future research in this area is anticipated to focus on several key aspects:

Catalytic Methods: The development of catalytic routes, potentially employing transition metal catalysts, could offer significant improvements in yield and selectivity while reducing waste.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher purity and safer handling of potentially hazardous reagents and products.

Green Chemistry Principles: The exploration of more environmentally benign starting materials and solvents will be crucial in aligning the synthesis of Tetrakis(trifluoromethyl)diarsine with modern chemical manufacturing standards.

A comparative analysis of potential synthetic strategies highlights the opportunities for innovation:

| Synthetic Approach | Potential Advantages | Foreseen Challenges |

| Traditional Methods | Established procedures | Potentially low yields, harsh conditions, waste generation |

| Catalytic Synthesis | Higher efficiency, selectivity, milder conditions | Catalyst discovery and optimization |

| Flow Chemistry | Enhanced safety, scalability, and purity | Initial setup costs and process optimization |

| Green Synthesis | Reduced environmental impact, improved safety | Identification of suitable green reagents and solvents |

The development of more refined synthetic methodologies will be a pivotal step in unlocking the full potential of Tetrakis(trifluoromethyl)diarsine for broader research and application.

Exploration of New Ligand Architectures and Coordination Modes for Metal Complexation

The coordination chemistry of Tetrakis(trifluoromethyl)diarsine is a rich area for exploration, with the potential to yield novel metal complexes with unique electronic and catalytic properties. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the donor properties of the arsenic atoms, making Tetrakis(trifluoromethyl)diarsine a poor donor ligand in its intact form. acs.org

A key feature of its reactivity is the cleavage of the As-As bond upon reaction with metal carbonyls, leading to the formation of binuclear complexes with bridging bis(trifluoromethyl)arsenide ligands (μ-As(CF₃)₂). acs.org This bridging coordination mode has been observed in reactions with a variety of metal carbonyls, as detailed in the table below. acs.org

| Metal Carbonyl Reactant | Resulting Complex | Coordination Mode of As(CF₃)₂ | Reference |

| Mn₂(CO)₁₀ | [Mn(CO)₄{μ-As(CF₃)₂}]₂ | Bridging | acs.org |

| [Fe(CO)₂(NO)₂] | [Fe(NO)₂{μ-As(CF₃)₂}]₂ | Bridging | acs.org |

| Fe(CO)₅ | Fe₂(CO)₆{μ-As(CF₃)₂}₂ | Bridging | acs.org |

| Cr(CO)₆ | Not fully characterized | - | acs.org |

Future research is poised to expand beyond these initial findings by:

Exploring Reactions with a Broader Range of Metal Precursors: Investigating the reactivity of Tetrakis(trifluoromethyl)diarsine with metal centers in various oxidation states and with different ancillary ligands could lead to the discovery of new coordination architectures.

Targeting Mononuclear Complexes: While bridging modes are prevalent, the synthesis and stabilization of complexes where the As₂(CF₃)₄ ligand coordinates in a monodentate or bidentate fashion without As-As bond cleavage would be a significant advancement.

Investigating Ligand Functionalization: Modification of the trifluoromethyl groups could be a strategy to tune the electronic properties of the ligand and influence its coordination behavior.

The exploration of these new frontiers in the coordination chemistry of Tetrakis(trifluoromethyl)diarsine could pave the way for its application in catalysis and the design of novel molecular materials.

Advanced Computational Modeling for Predictive Chemistry and Material Design

While experimental investigations provide invaluable data, advanced computational modeling offers a powerful complementary tool for understanding and predicting the behavior of Tetrakis(trifluoromethyl)diarsine and its derivatives. To date, there is a notable absence of specific computational studies focused on this molecule. However, the application of modern theoretical methods holds immense promise for accelerating research in this area.

Future computational studies could focus on:

Elucidating Electronic Structure: Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure of Tetrakis(trifluoromethyl)diarsine, including the nature of the As-As and As-C bonds and the influence of the trifluoromethyl groups on the arsenic lone pairs.

Predicting Reactivity: Computational modeling can be employed to predict the thermodynamics and kinetics of various reactions involving Tetrakis(trifluoromethyl)diarsine, aiding in the rational design of new synthetic routes and the prediction of reaction outcomes with different metal precursors.

Designing Novel Ligands: Theoretical calculations can be used to design modified versions of Tetrakis(trifluoromethyl)diarsine with tailored electronic and steric properties, guiding synthetic efforts towards ligands with desired coordination preferences.

Simulating Material Properties: For materials derived from Tetrakis(trifluoromethyl)diarsine, computational methods can be used to predict properties such as electronic band structure, conductivity, and magnetic behavior, thereby guiding the design of new functional materials.

The synergy between computational prediction and experimental validation will be instrumental in advancing the chemistry of Tetrakis(trifluoromethyl)diarsine and unlocking its potential in various applications.

Potential Applications as Precursors in Advanced Materials Synthesis

The unique elemental composition of Tetrakis(trifluoromethyl)diarsine, containing both arsenic and fluorine, makes it an intriguing candidate as a precursor for the synthesis of advanced materials. While direct applications in this area have yet to be extensively explored, its properties suggest potential in several domains.

Potential Applications:

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD): The volatility of many organometallic compounds makes them suitable for CVD and MOCVD processes to create thin films. Tetrakis(trifluoromethyl)diarsine could potentially serve as a source for arsenic and fluorine in the deposition of materials such as arsenide-fluoride thin films or as a dopant source.

Synthesis of Nanomaterials: The controlled decomposition of Tetrakis(trifluoromethyl)diarsine, either thermally or in the presence of other reagents, could be a route to arsenic-containing nanoparticles or quantum dots, potentially with fluorine incorporation influencing their properties.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the bis(trifluoromethyl)arsenide fragment to bridge metal centers suggests that, with appropriate linkers, it could be incorporated into extended one-, two-, or three-dimensional coordination polymers or MOFs. The presence of trifluoromethyl groups could impart unique properties to these materials, such as hydrophobicity or specific gas sorption capabilities.

The viability of these applications will depend on a thorough understanding of the decomposition pathways of Tetrakis(trifluoromethyl)diarsine and its derivatives, as well as the properties of the resulting materials. This remains a largely unexplored but promising frontier for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diarsine, tetrakis(trifluoromethyl)-, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via metathesis of secondary arsines or decarbonylation of isocyanurate derivatives using secondary arsinoithiums . Optimization involves controlling reaction time, temperature (room temperature to mild heating), and stoichiometric ratios of precursors (e.g., trifluoromethyl-containing reagents). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification using column chromatography .

- Key Challenges : Avoiding side reactions from moisture-sensitive intermediates and ensuring complete removal of byproducts like triethylammonium chloride .

Q. How can spectroscopic and crystallographic techniques characterize the structural integrity of diarsine, tetrakis(trifluoromethyl)-?

- Methodology :

- NMR Spectroscopy : and NMR identify trifluoromethyl group environments and confirm substitution patterns .

- X-ray Crystallography : Resolves molecular geometry, bond angles, and arsenic-arsenic bonding interactions. Requires single-crystal growth in inert atmospheres due to air sensitivity .

Q. What are the thermal and chemical stability profiles of diarsine, tetrakis(trifluoromethyl)- under ambient and reactive conditions?

- Findings : The trifluoromethyl groups confer high thermal stability (decomposition >200°C) and resistance to hydrolysis due to strong As-CF bonds .

- Testing Protocol : Thermogravimetric analysis (TGA) under nitrogen and reactivity screening with nucleophiles (e.g., amines, Grignard reagents) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reaction mechanisms involving diarsine, tetrakis(trifluoromethyl)-?

- Mechanistic Insight : The CF groups stabilize reactive intermediates (e.g., arsenic-centered radicals) via inductive effects, enabling unique pathways in cycloaddition or cross-coupling reactions. Advanced techniques like EPR spectroscopy track radical intermediates .

- Case Study : In decarbonylation reactions, CF groups lower transition-state energy, facilitating arsenic-arsenic bond formation .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of diarsine, tetrakis(trifluoromethyl)-?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular orbitals, bond dissociation energies, and electrostatic potential surfaces. CASSCF is used for arsenic-arsenic bonding analysis .

- Validation : Match computed vibrational spectra (IR/Raman) with experimental data to refine models .

Q. How can diarsine, tetrakis(trifluoromethyl)-, act as a ligand or catalyst in coordination chemistry or asymmetric synthesis?

- Applications :

- Ligand Design : The arsenic centers and CF groups create steric bulk and electron-deficient environments, stabilizing transition metals (e.g., Ni, Pd) in catalytic cycles .

- Catalysis : Potential in C–H activation or fluorination reactions, leveraging arsenic’s redox activity .

- Experimental Design : Screen catalytic activity under varied temperatures, solvents, and co-catalysts. Monitor using GC-MS or in situ NMR .

Q. How can researchers resolve contradictions in reported reactivity data for diarsine, tetrakis(trifluoromethyl)-?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.